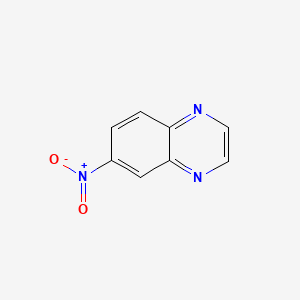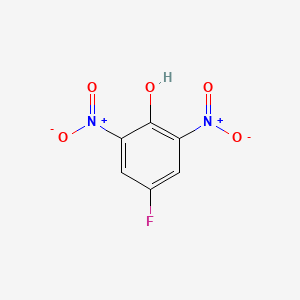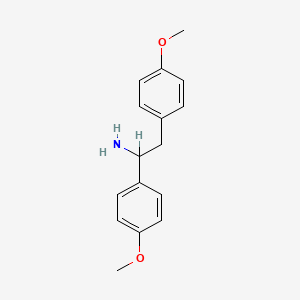
6-Nitroquinoxaline
Overview
Description
6-Nitroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₅N₃O₂. It is a derivative of quinoxaline, characterized by the presence of a nitro group at the sixth position of the quinoxaline ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
6-Nitroquinoxaline, also known as CNQX or cyanquixaline, is a competitive antagonist of the AMPA/kainate receptor . These receptors are a type of ionotropic glutamate receptor, which play a key role in fast synaptic transmission in the central nervous system .
Mode of Action
This compound interacts with its targets, the AMPA/kainate receptors, by binding to the active site of the receptor and preventing the binding of the agonist, glutamate . This results in a decrease in the activation of the receptor, thereby inhibiting the excitatory synaptic transmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic synaptic transmission pathway . By acting as an antagonist at the AMPA/kainate receptors, this compound inhibits the transmission of signals in this pathway . This can have downstream effects on various neuronal functions, including learning and memory, as these processes are heavily dependent on glutamatergic synaptic transmission .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of excitatory synaptic transmission. By blocking the activation of AMPA/kainate receptors, this compound can modulate neuronal excitability and synaptic plasticity . This can have effects on various neuronal functions, including learning and memory .
Biochemical Analysis
Biochemical Properties
6-Nitroquinoxaline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. It has been observed to interact with DNA, leading to structural alterations that can inhibit DNA synthesis and induce programmed cell death in bacterial cells . Additionally, this compound is known to inhibit AMPA and kainate receptors, which are involved in excitatory synaptic transmission . These interactions highlight the compound’s potential as a tool for studying biochemical pathways and cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it induces changes in DNA structure, leading to over-supercoiling and fragmentation of nucleoids . This results in programmed cell death and disruption of biofilms. In neuronal cells, this compound acts as an antagonist of AMPA and kainate receptors, affecting synaptic transmission and potentially altering cell signaling pathways . These effects underscore the compound’s versatility in influencing cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that inhibit DNA synthesis and induce cell death in bacteria . In neuronal cells, it competitively inhibits AMPA and kainate receptors, blocking excitatory synaptic transmission . These interactions demonstrate the compound’s ability to modulate biochemical pathways and cellular responses through specific binding interactions and enzyme inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, with a melting point of 169-171°C . Its long-term effects on cellular function can be influenced by factors such as concentration and exposure duration. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of DNA synthesis and persistent changes in cell morphology . These findings highlight the importance of considering temporal dynamics when studying the compound’s effects.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can inhibit DNA synthesis and disrupt biofilms without causing significant toxicity . At higher doses, it can induce adverse effects such as cell death and tissue damage. These threshold effects underscore the importance of careful dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to DNA synthesis and repair. It interacts with enzymes such as DNA polymerases, leading to inhibition of DNA synthesis and induction of cell death . Additionally, the compound’s interactions with AMPA and kainate receptors suggest its involvement in neurotransmitter metabolism and synaptic transmission . These pathways highlight the compound’s multifaceted role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in specific cellular compartments, such as the nucleus and cytoplasm . The compound’s interactions with DNA and receptors further influence its localization and distribution within cells. These transport dynamics are crucial for understanding the compound’s cellular effects and optimizing its use in research.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with biomolecules and cellular structures. It has been observed to localize in the nucleus, where it binds to DNA and induces structural changes . Additionally, the compound can interact with receptors in the cytoplasm and cell membrane, affecting synaptic transmission and cell signaling
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Nitroquinoxaline can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with glyoxal in the presence of an oxidizing agent such as nitric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the quinoxaline ring with a nitro group at the sixth position .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the compound’s purity and quality for various applications .
Chemical Reactions Analysis
Types of Reactions: 6-Nitroquinoxaline undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 6-Aminoquinoxaline.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Oxidation: Oxidized derivatives of quinoxaline.
Scientific Research Applications
6-Nitroquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of dyes, fluorescent materials, and other industrial chemicals
Comparison with Similar Compounds
6-Nitroquinoxaline can be compared with other similar compounds, such as:
6-Aminoquinoxaline: The reduced form of this compound, which has different chemical properties and applications.
6-Chloroquinoxaline: A halogenated derivative with distinct reactivity and uses.
6-Bromoquinoxaline: Another halogenated derivative with unique properties.
Uniqueness: this compound is unique due to its nitro group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the study of receptor antagonism and enzyme inhibition .
Properties
IUPAC Name |
6-nitroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)6-1-2-7-8(5-6)10-4-3-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKFDRWBZAALPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216616 | |
| Record name | Quinoxaline, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-87-8 | |
| Record name | Quinoxaline, 6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxaline, 6-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoxaline, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-nitroquinoxaline exert its antibacterial activity?
A1: this compound derivatives primarily target bacterial DNA. They bind to DNA and induce significant structural alterations, leading to an over-supercoiled form. [] This disruption of DNA structure ultimately results in programmed cell death-like responses in bacteria. []
Q2: What are the specific physiological hallmarks observed in bacteria upon this compound treatment?
A2: Research suggests that sub-lethal doses of certain this compound derivatives can hinder DNA synthesis, leading to fragmented nucleoids. [] Additionally, these compounds can alter membrane architecture, impacting the native morphology of bacteria like S. aureus and disrupting biofilm formation. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C8H5N3O2, and its molecular weight is 175.14 g/mol.
Q4: Are there spectroscopic data available for this compound and its derivatives?
A4: Yes, several studies utilize spectroscopic methods like 1H NMR and 13C NMR to characterize this compound derivatives and their reaction products. [, ] These techniques help elucidate structural features and confirm the synthesis of new derivatives.
Q5: Is there information available regarding the material compatibility and stability of this compound under various conditions?
A5: The provided research papers primarily focus on the synthesis and biological activity of this compound derivatives. Specific details regarding their material compatibility and stability under various conditions are limited in the provided resources.
Q6: Does this compound exhibit any catalytic properties?
A6: The provided research primarily explores the synthesis and biological evaluation of this compound derivatives. There is no mention of its catalytic properties in the context of these studies.
Q7: Has computational chemistry been employed in studying this compound?
A7: Yes, computational methods, specifically molecular docking simulations using programs like DOCK4.0 and FlexX, have been utilized to identify potential this compound derivatives as ligands for human cyclophilin A (hCyPA). [] This suggests a role for computational chemistry in exploring the binding affinities and potential applications of these compounds.
Q8: How do structural modifications of this compound influence its DNA binding affinity?
A8: Research shows that the presence of a benzyl group in the this compound-2,3-diamine scaffold acts as a "switch" for DNA intercalation. [] Benzyl derivatives demonstrate a two-step DNA binding process, with intercalation occurring as the second event. In contrast, non-benzyl derivatives exhibit only the initial binding event, highlighting the crucial role of the benzyl group in mediating strong intercalative binding. []
Q9: Are there other structural modifications explored in relation to the activity of this compound derivatives?
A9: Yes, studies have investigated the impact of varying substituents at the 2,3, and 6 positions of the quinoxaline ring. [, , ] These modifications aim to optimize solubility, bioavailability, and pharmacological activity, emphasizing the importance of SAR studies in drug development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1294813.png)













